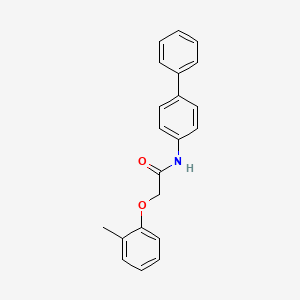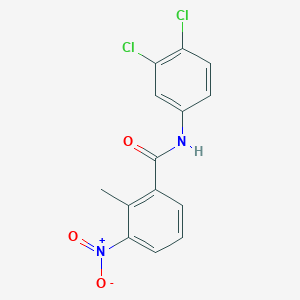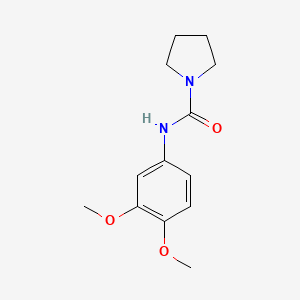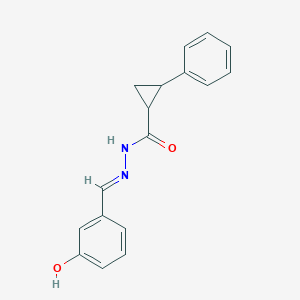
N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the addition of a polar substituent group at the 1-position of the piperidine ring, as demonstrated in the study of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides. This structural modification has been critical in enhancing the compound's pharmacological profile, especially in accelerating gastric emptying and enhancing defecation frequency without significant side effects due to reduced 5-HT3- and dopamine D2 receptor-binding affinity (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Molecular Structure Analysis
The molecular interaction studies, particularly of closely related compounds, reveal that the specific arrangement of substituents around the piperidine and benzamide moieties significantly influences binding affinities and pharmacological activities. These studies help understand the compound's action mechanism, highlighting the importance of molecular conformation in drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Chemical Reactions and Properties
Chemical modification and synthesis routes contribute significantly to the compound's pharmacological properties. For instance, derivatives of piperidine, when modified appropriately, exhibit varied biological activities, indicating the critical role of chemical reactions in tailoring drug properties. The synthesis routes often involve nucleophilic substitutions, conjugate additions, and cyclizations, which are essential for obtaining the desired pharmacological profiles (Back & Nakajima, 2000).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-21-13-4-3-11(9-12(13)15)16-14(18)10-5-7-17(8-6-10)22(2,19)20/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSCPDOAAQGXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)
